

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide (CAS 121-52-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitrobenzenesulfonamide

Cat. No.: B092210

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **3-Nitrobenzenesulfonamide** (CAS number 121-52-8), a versatile chemical intermediate. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its potential biological significance to support its application in research and development.

Physicochemical and Spectroscopic Properties

3-Nitrobenzenesulfonamide is a stable, solid organic compound. A summary of its key physical and chemical properties is presented below.

Identification and Physical Properties

The fundamental identifiers and physical constants of **3-Nitrobenzenesulfonamide** are crucial for its proper handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S	[1] [2]
Molecular Weight	202.19 g/mol	[1]
CAS Number	121-52-8	[1] [2]
Appearance	Off-white to beige powder	
Melting Point	166-168 °C (lit.)	
Boiling Point (Predicted)	407.7 ± 47.0 °C	
Water Solubility	5890 mg/L	
InChI Key	TXTQURPQLVHJRE- UHFFFAOYSA-N	[1] [2]
SMILES String	C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-]	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **3-Nitrobenzenesulfonamide**. The expected spectral characteristics are summarized below.

Spectroscopy Type	Key Features and Interpretation
¹ H NMR	The proton NMR spectrum is expected to show complex aromatic signals corresponding to the protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The protons of the sulfonamide group (-SO ₂ NH ₂) will likely appear as a broad singlet.
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring. The chemical shifts will be deshielded due to the attached nitro and sulfonamide functionalities.[3]
FTIR	The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3500 cm ⁻¹), asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1350 and 1160 cm ⁻¹), and strong absorptions for the asymmetric and symmetric stretching of the N=O bonds in the nitro group (around 1530 and 1350 cm ⁻¹).[4][5]
Mass Spec.	The mass spectrum will show a molecular ion peak (M ⁺) at m/z 202.[1] Key fragmentation patterns would likely involve the loss of SO ₂ (m/z 64) and the nitro group (NO ₂ , m/z 46).[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **3-Nitrobenzenesulfonamide**.

Synthesis of 3-Nitrobenzenesulfonamide

A common and effective method for the synthesis of **3-Nitrobenzenesulfonamide** involves the ammonolysis of 3-nitrobenzenesulfonyl chloride.

Materials:

- 3-Nitrobenzenesulfonyl chloride
- Acetonitrile
- Concentrated ammonia solution saturated with ammonium carbonate
- Cold deionized water
- Diethyl ether

Procedure:

- Dissolve 3-nitrobenzenesulfonyl chloride (e.g., 2.0 g, 9.0 mmol) in acetonitrile (20 mL) in a suitable reaction flask.[\[8\]](#)
- To this solution, add concentrated ammonia (20 mL) that has been saturated with ammonium carbonate.[\[8\]](#)
- Stir the reaction mixture vigorously at room temperature for 1 hour.[\[8\]](#)
- Following the reaction, remove the acetonitrile under reduced pressure.[\[8\]](#)
- Dilute the resulting residue with cold deionized water (30 mL) to induce the precipitation of the product.[\[8\]](#)
- Collect the precipitate by vacuum filtration.
- Wash the collected solid sequentially with deionized water (2 x 15 mL) and diethyl ether.[\[8\]](#)
- Dry the product to obtain **3-Nitrobenzenesulfonamide** as a beige powder. An expected yield is approximately 80%.[\[8\]](#)

Synthesis of 3-Nitrobenzenesulfonyl Chloride (Precursor)

The starting material for the synthesis of **3-Nitrobenzenesulfonamide** can be prepared from nitrobenzene.

Materials:

- Nitrobenzene
- Chlorosulfonic acid
- Thionyl chloride
- Ice water

Procedure:

- To chlorosulfonic acid (e.g., 521.0 g, 4.4 mol), add nitrobenzene (123.1 g, 1.0 mol) dropwise at 112 °C over 4 hours.[9]
- Stir the mixture at this temperature for an additional 4 hours.[9]
- Cool the reaction mixture to 70 °C and add thionyl chloride (110.0 g, 0.92 mol) dropwise over 2 hours.[9]
- Continue stirring at 70 °C until the evolution of gas ceases.[9]
- Cool the reaction mixture and pour it into ice-water at 5 °C to precipitate the product.[9]
- Filter the precipitate and wash with water to yield 3-nitrobenzenesulfonyl chloride.[9]

Purification by Recrystallization

Purification of the crude **3-Nitrobenzenesulfonamide** can be achieved by recrystallization to obtain a high-purity solid.

General Protocol:

- Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).[2][10]

- Dissolve the crude **3-Nitrobenzenesulfonamide** in a minimal amount of the hot solvent.[11]
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[10]
- Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.[2]
- For maximum yield, the flask can be further cooled in an ice bath.[2]
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]
- Dry the crystals thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for assessing the purity and quantifying **3-Nitrobenzenesulfonamide**. The following protocol is based on established methods for similar nitroaromatic sulfonamides and can be adapted and validated.[12][13][14]

Instrumentation and Conditions:

- HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12]
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized.[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 254 nm.
- Column Temperature: 25-30 °C.[12]

- Injection Volume: 10-20 μL .

Procedure:

- Standard Preparation: Prepare a stock solution of high-purity **3-Nitrobenzenesulfonamide** in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to generate a calibration curve.
- Sample Preparation: Dissolve the sample containing **3-Nitrobenzenesulfonamide** in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of **3-Nitrobenzenesulfonamide** in the samples by comparing the peak area to the calibration curve.

Biological Activity and Potential Applications

While specific biological studies on **3-Nitrobenzenesulfonamide** are not extensively documented in publicly available literature, the broader class of benzenesulfonamides is well-known for its diverse pharmacological activities.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) [\[19\]](#) CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[\[17\]](#) Inhibition of specific CA isoforms has therapeutic applications in various conditions:

- Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[\[18\]](#)
- Diuresis: CA inhibitors can act as diuretics by preventing the reabsorption of bicarbonate in the kidneys.[\[18\]](#)

- Anticonvulsant Activity: Some CA inhibitors have shown efficacy in treating certain types of epilepsy.[18]
- Oncology: Tumor-associated CA isoforms, such as CA IX and XII, are targets for anticancer drug development.[15][17]

Given its structure, **3-Nitrobenzenesulfonamide** is a candidate for investigation as a carbonic anhydrase inhibitor. The nitro group, being a strong electron-withdrawing group, could influence the binding affinity and selectivity for different CA isoforms.

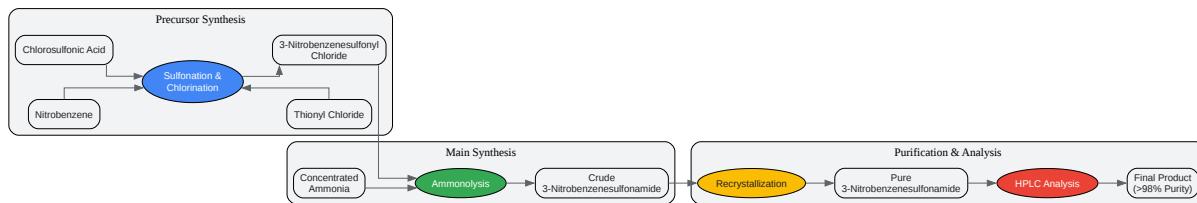
Cardiovascular Effects

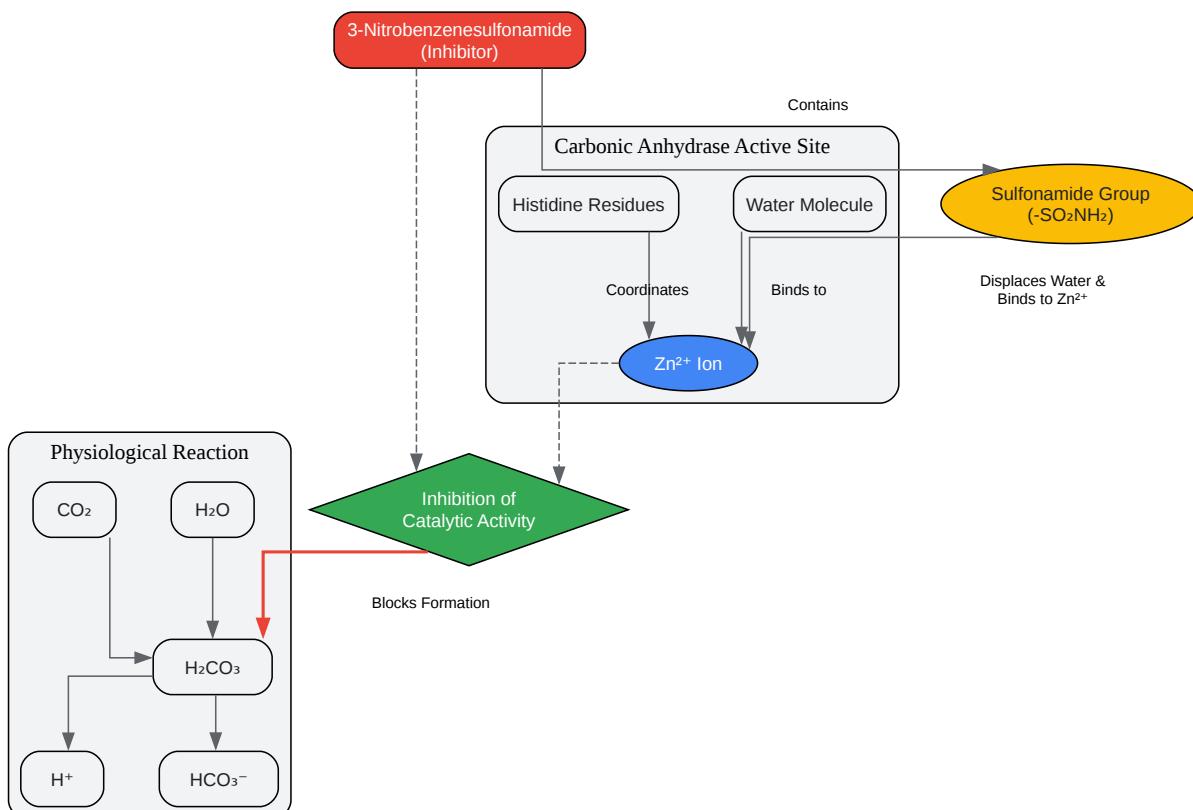
Some sulfonamide derivatives have been reported to exert effects on the cardiovascular system.[20][21] These effects can be mediated through various mechanisms, including diuretic action which can lower blood pressure. Further research would be necessary to determine if **3-Nitrobenzenesulfonamide** possesses any direct or indirect cardiovascular activity.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow for **3-Nitrobenzenesulfonamide** and a conceptual representation of its potential mechanism of action as a carbonic anhydrase inhibitor.





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References

- 1. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LabXchange [labxchange.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. aaqr.org [aaqr.org]
- 8. rsc.org [rsc.org]
- 9. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 19. lecturio.com [lecturio.com]
- 20. Cardiac rehabilitation and physical activity: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiovascular Effects and Benefits of Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nitrobenzenesulfonamide (CAS 121-52-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092210#3-nitrobenzenesulfonamide-cas-number-121-52-8-properties]

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